2-(Tert-butoxy)-3-iodophenol
Description
2-(Tert-butoxy)-3-iodophenol is a substituted phenol derivative characterized by a tert-butoxy group (-O-tBu) at the 2-position and an iodine atom at the 3-position of the aromatic ring. The bulky tert-butoxy group introduces significant steric hindrance, which can influence reactivity, regioselectivity, and stability during chemical transformations.
Synthetic routes to this compound typically involve alkylation of phenol derivatives followed by halogenation. However, the steric bulk of the tert-butoxy group complicates subsequent reactions, such as iodination, often leading to low yields or unintended byproducts .
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
3-iodo-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13IO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |
InChI Key |
XPMXUSVABYIDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-3-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of a tert-butoxy group. One common method includes the reaction of 3-iodophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-3-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Phenol derivatives with various substituents replacing the iodine atom.
Scientific Research Applications
2-(Tert-butoxy)-3-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-3-iodophenol involves its interaction with molecular targets through its phenol and iodine functional groups. The tert-butoxy group can influence the compound’s reactivity and stability. The phenol group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution or reduction reactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Research Implications
The synthesis of this compound and its analogs underscores the critical role of substituent positioning in directing reactivity. Bulky groups at ortho positions significantly reduce iodination efficiency, necessitating optimized conditions (e.g., low-temperature reactions or protecting group strategies). These insights are valuable for designing sterically hindered aromatics in materials science and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
